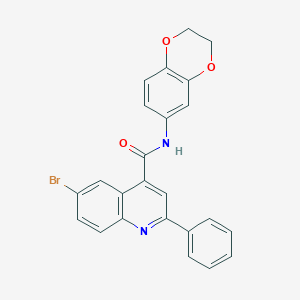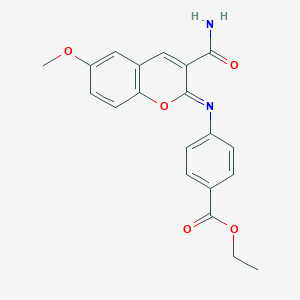
2-(4-TERT-BUTYLPHENYL)-4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)QUINOLINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-TERT-BUTYLPHENYL)-4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)QUINOLINE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a tert-butylphenyl group and a pyrazolylcarbonyl group, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-TERT-BUTYLPHENYL)-4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via Friedel-Crafts alkylation, where tert-butylbenzene reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Pyrazolylcarbonyl Group: The final step involves the formation of the pyrazolylcarbonyl group through a coupling reaction between the quinoline derivative and 3,5-dimethyl-1H-pyrazole-1-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-TERT-BUTYLPHENYL)-4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Applications De Recherche Scientifique
2-(4-TERT-BUTYLPHENYL)-4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)QUINOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 2-(4-TERT-BUTYLPHENYL)-4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)QUINOLINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The quinoline core can intercalate with DNA, disrupting its function, while the pyrazolylcarbonyl group may inhibit specific enzymes by binding to their active sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylquinoline: Lacks the tert-butyl and pyrazolylcarbonyl groups, resulting in different chemical and biological properties.
4-(3,5-Dimethyl-1H-pyrazol-1-yl)quinoline: Lacks the tert-butylphenyl group, which may affect its biological activity.
2-(4-tert-Butylphenyl)quinoline: Lacks the pyrazolylcarbonyl group, leading to different reactivity and applications.
Uniqueness
2-(4-TERT-BUTYLPHENYL)-4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)QUINOLINE is unique due to the presence of both the tert-butylphenyl and pyrazolylcarbonyl groups
Propriétés
Formule moléculaire |
C25H25N3O |
|---|---|
Poids moléculaire |
383.5g/mol |
Nom IUPAC |
[2-(4-tert-butylphenyl)quinolin-4-yl]-(3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C25H25N3O/c1-16-14-17(2)28(27-16)24(29)21-15-23(26-22-9-7-6-8-20(21)22)18-10-12-19(13-11-18)25(3,4)5/h6-15H,1-5H3 |
Clé InChI |
MKKLELHPQYEBAW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C(C)(C)C)C |
SMILES canonique |
CC1=CC(=NN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ETHYL 4-({3-[(2-METHOXYANILINO)CARBONYL]-2H-CHROMEN-2-YLIDEN}AMINO)BENZOATE](/img/structure/B444645.png)
![1-ethyl-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B444646.png)



![2-[(Diphenylphosphoryl)amino]phenyl acetate](/img/structure/B444652.png)
![(2Z)-2-[(4-cyanophenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B444654.png)
![(2Z)-2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-N-(2-fluorophenyl)-2H-chromene-3-carboxamide](/img/structure/B444656.png)
![2-{[(4-Bromophenoxy)acetyl]amino}-4-(4-tert-butylphenyl)-5-methyl-3-thiophenecarboxamide](/img/structure/B444658.png)
![Methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-chlorophenyl)thiophene-3-carboxylate](/img/structure/B444659.png)

![(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-METHOXY-N-[4-(TRIFLUOROMETHYL)PHENYL]-2H-CHROMEN-2-IMINE](/img/structure/B444665.png)
![N-(3-methylphenyl)-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide](/img/structure/B444669.png)

